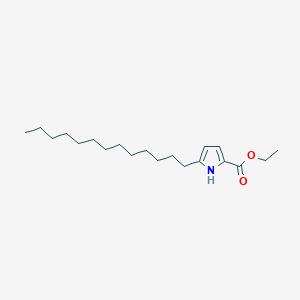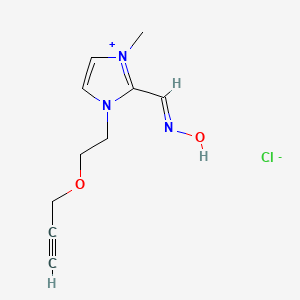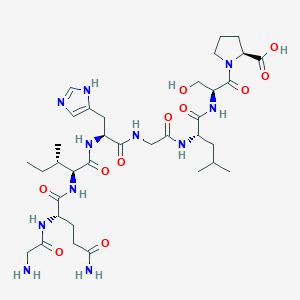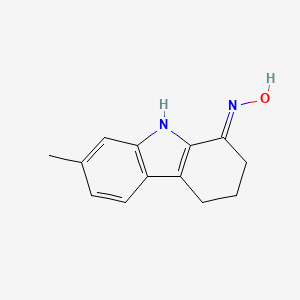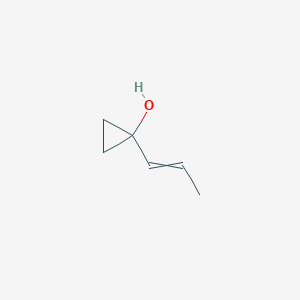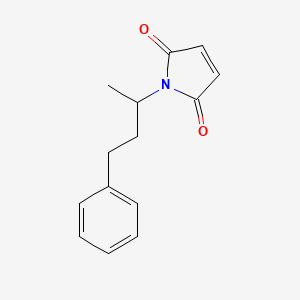![molecular formula C13H22N4 B14278166 2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine CAS No. 133019-48-4](/img/structure/B14278166.png)
2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine is a heterocyclic aromatic compound belonging to the pyrazine family It is characterized by the presence of three methyl groups and a piperazine moiety attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine typically involves the reaction of 2,3,5-trimethylpyrazine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as chloroform, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, ensuring consistency and purity. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The methyl and piperazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyrazine: A related compound with similar structural features but lacking the piperazine moiety.
2,3,6-Trimethylpyrazine: Another isomer with a different arrangement of methyl groups.
2-Ethyl-3,5,6-trimethylpyrazine: A derivative with an ethyl group in addition to the methyl groups.
Uniqueness
2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
133019-48-4 |
|---|---|
Molecular Formula |
C13H22N4 |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine |
InChI |
InChI=1S/C13H22N4/c1-10-11(2)15-13(12(3)14-10)9-17-7-5-16(4)6-8-17/h5-9H2,1-4H3 |
InChI Key |
OADSYAOOPOBWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CN2CCN(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)

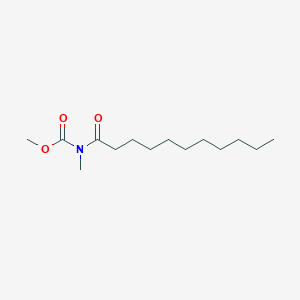

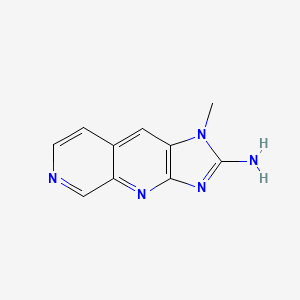
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
